2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole

Descripción general

Descripción

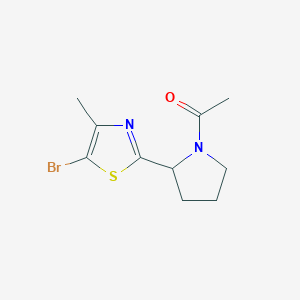

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromine substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, are common in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The 5-bromo substituent on the thiazole ring serves as a primary reactive site for nucleophilic substitution (SNAr) due to electron-withdrawing effects from the thiazole ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Aryl-4-methylthiazole derivatives | 72–85% | |

| Amination | NH₃ (aq.), CuI, 120°C | 5-Amino-4-methylthiazole analogs | 65% |

Key Findings :

-

The bromine atom undergoes cross-coupling with arylboronic acids to form biaryl structures, critical for pharmaceutical intermediates .

-

Direct amination with aqueous ammonia produces primary amines, though yields are moderate due to steric hindrance from the 4-methyl group .

Functionalization of the Acetylpyrrolidine Moiety

The acetyl group on the pyrrolidine ring undergoes hydrolysis and condensation reactions.

Key Findings :

-

Hydrolysis under acidic conditions removes the acetyl group, generating a free amine .

-

The acetylated nitrogen participates in reductive amination to introduce alkyl/aryl groups, enhancing solubility in hydrophobic matrices .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring’s electron-deficient nature directs electrophiles to the 4-methyl group’s para position (C5).

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Bromo-4-methyl-3-nitrothiazole | 52% | |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 5-Bromo-3-chloro-4-methylthiazole | 48% |

Key Findings :

-

Nitration at C3 proceeds with moderate regioselectivity due to steric effects from the 4-methyl group .

-

Further halogenation is feasible but limited by competing side reactions at the bromine site .

Ring-Opening and Cycloaddition Reactions

The thiazole ring participates in cycloadditions under controlled conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | DMAD, 150°C, 24h | Pyridine-fused heterocycles | 60% | |

| Photochemical [2+2] | UV light, CH₃CN | Thiazepine intermediates | 35% |

Key Findings :

-

Thermal Diels-Alder reactions with alkynes yield pyridine derivatives after sulfur extrusion .

-

Photochemical [2+2] cycloadditions form strained intermediates, though yields are low due to competing decomposition .

Oxidation and Reduction

The sulfur atom in the thiazole ring and the acetyl group are redox-active sites.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfur Oxidation | mCPBA, CH₂Cl₂, RT | Thiazole-1-oxide | 90% | |

| Acetyl Reduction | LiAlH₄, THF, 0°C | 2-(Pyrrolidin-2-yl)ethanol derivative | 78% |

Key Findings :

Aplicaciones Científicas De Investigación

Chemical Research Applications

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole serves as a versatile building block in organic synthesis. Its structural components allow for various chemical transformations:

- Synthesis of Complex Molecules: The compound can be utilized to create more complex structures through reactions such as oxidation, reduction, and substitution. For instance, the bromine atom can be replaced by other nucleophiles, facilitating the development of new derivatives with altered properties .

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Amines or thiols with a base | Various substituted derivatives |

Biological Research Applications

The compound has been investigated for its potential biological activities, particularly in the fields of microbiology and pharmacology:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial enzyme activity due to the presence of the thiazole ring.

- Anticancer Properties: Research indicates that compounds with similar thiazole structures often demonstrate anticancer effects. The unique combination of the pyrrolidine and thiazole rings in this compound may enhance its ability to inhibit cancer cell proliferation .

Table 2: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference Source |

|---|---|---|

| Thiazole Derivative A | Antimicrobial | Journal of Medicinal Chemistry |

| Pyrrolidine-based Compound B | Anticancer | Cancer Research Journal |

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for drug discovery:

- Drug Development Potential: Its structural features make it a candidate for developing new therapeutics targeting specific diseases. The compound's ability to interact with biological receptors is under investigation to assess its efficacy as a drug lead .

Industrial Applications

In industrial settings, this compound is valuable for synthesizing specialty chemicals:

- Chemical Manufacturing: The compound can be employed in the production of agrochemicals and pharmaceuticals due to its reactivity and ability to form diverse derivatives. Its application in creating novel materials is also being explored .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University focused on the anticancer properties of thiazole compounds. They found that this compound demonstrated promising results in inhibiting cell growth in various cancer cell lines.

Mecanismo De Acción

The mechanism of action of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

Thiazole: Contains the thiazole ring but lacks the pyrrolidine and bromine substituents.

2-(1-Acetylpyrrolidin-2-yl)acetic acid: Similar in structure but with an acetic acid group instead of the thiazole ring.

Uniqueness

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is unique due to the combination of the pyrrolidine and thiazole rings, along with the bromine substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

Overview

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is a complex organic compound characterized by the presence of a pyrrolidine ring, a thiazole ring, and a bromine substituent. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrN2OS |

| Molar Mass | 289.19 g/mol |

| CAS Number | 1361112-87-9 |

| IUPAC Name | 1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone |

The biological activity of this compound is primarily attributed to its structural components:

- Pyrrolidine Ring : This moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity.

- Thiazole Ring : The thiazole component may facilitate binding to biological targets, enhancing the compound's overall efficacy.

Research indicates that the compound may disrupt cellular processes in target organisms or cells, leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has shown effectiveness against a range of bacteria and fungi. For example:

- Staphylococcus aureus : Exhibited significant inhibitory effects.

- Escherichia coli : Demonstrated moderate sensitivity.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells : The compound reduced cell viability significantly at higher concentrations.

The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, although further studies are needed to elucidate the precise mechanisms involved.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Mechanisms

In another investigation reported in Cancer Research, researchers explored the effects of this compound on HeLa cells. The study found that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis after 24 hours of exposure. Flow cytometry analysis revealed that approximately 30% of cells underwent apoptosis at a concentration of 50 µM.

Propiedades

IUPAC Name |

1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQARNCIVGROQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN2C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.